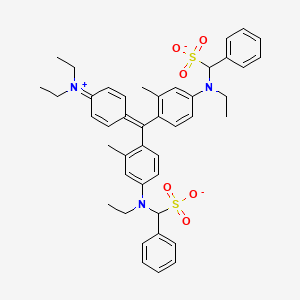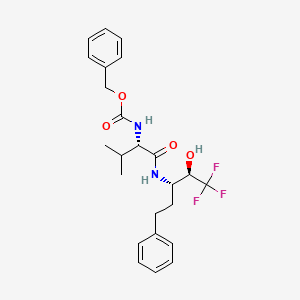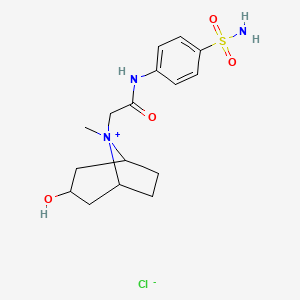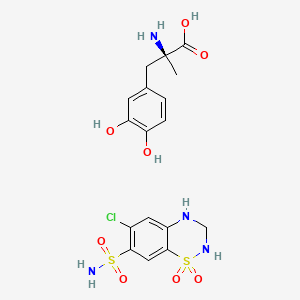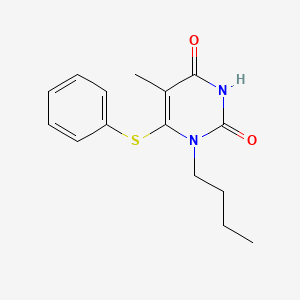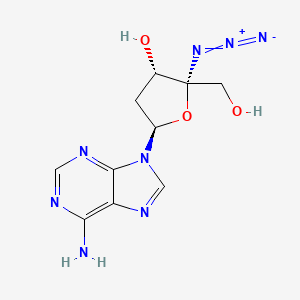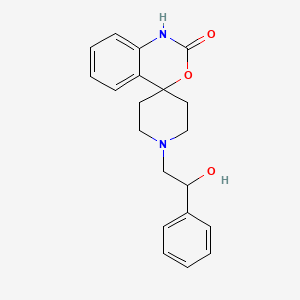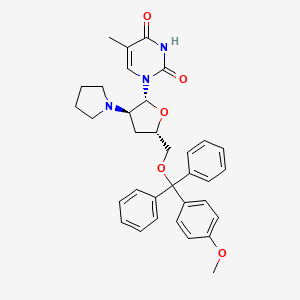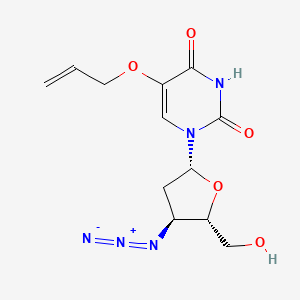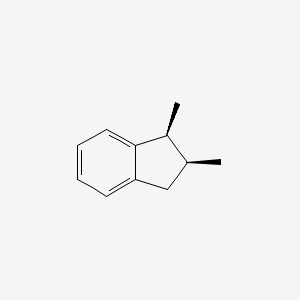
cis-1,2-Dimethylindane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,2-Dimethylindane: is an organic compound belonging to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring The “cis” configuration indicates that the two methyl groups attached to the cyclopentane ring are on the same side of the plane of the ring
准备方法
Synthetic Routes and Reaction Conditions:
Bromination and Dehydrobromination: One common method for synthesizing cis-1,2-Dimethylindane involves the bromination of 1,1-dimethylindene followed by dehydrobromination. The bromination step is typically carried out using bromine in a solvent such as carbon tetrachloride, resulting in a mixture of cis and trans isomers.
Disilylation Reactions: Another approach involves the disilylation of alkenes using silicon reagents such as disilanes, hydrosilanes, and silylborane reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and dehydrobromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Advanced separation techniques such as chromatography or crystallization are employed to isolate the desired cis isomer from the reaction mixture.
化学反应分析
Types of Reactions:
Oxidation: cis-1,2-Dimethylindane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. For example, halogenation using bromine or chlorine can yield halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Reduced indane derivatives.
Substitution: Halogenated derivatives such as bromo- or chloro-indanes.
科学研究应用
cis-1,2-Dimethylindane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is used in studies of stereochemistry and molecular interactions due to its distinct cis configuration.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of cis-1,2-Dimethylindane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
trans-1,2-Dimethylindane: The trans isomer of 1,2-Dimethylindane, where the two methyl groups are on opposite sides of the plane of the ring.
1,2-Dibromoindane: A dibromo derivative of indane with bromine atoms at the 1 and 2 positions.
1,2-Dimethylcyclopentane: A cyclopentane derivative with methyl groups at the 1 and 2 positions.
Comparison:
cis-1,2-Dimethylindane vs. trans-1,2-Dimethylindane: The cis isomer has both methyl groups on the same side, leading to different physical and chemical properties compared to the trans isomer. This difference in spatial arrangement affects the compound’s reactivity and interactions with other molecules.
This compound vs. 1,2-Dibromoindane: The presence of bromine atoms in 1,2-Dibromoindane introduces additional reactivity, making it suitable for different types of chemical transformations compared to this compound.
This compound vs. 1,2-Dimethylcyclopentane: While both compounds have similar substitution patterns, the presence of the benzene ring in this compound imparts aromatic character, influencing its chemical behavior and applications.
属性
CAS 编号 |
200426-03-5 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |
InChI 键 |
DIUGYPAVPJILFZ-IUCAKERBSA-N |
手性 SMILES |
C[C@H]1CC2=CC=CC=C2[C@H]1C |
规范 SMILES |
CC1CC2=CC=CC=C2C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


